3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c16-11-8-19-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-20-10/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJCORADSXGFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine derivative.
Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a suitable precursor to form the oxazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with biological receptors, while the piperidine and oxazolidine-2,4-dione moieties can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Oxazolidine-2,4-dione Derivatives: Compounds such as oxazolidine-2,4-dione itself.
Uniqueness
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Biological Activity
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 286.33 g/mol. The structure consists of an oxazolidine ring fused with a piperidine moiety and a thiophene carbonyl group, which contributes to its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₄S |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2034524-24-6 |
| Log P | 2.3129 |
| Polar Surface Area | 47.988 Ų |
Synthesis
The synthesis of this compound generally involves multi-step organic reactions:
- Formation of Thiophene Carbonyl : Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride.
- Piperidine Reaction : The thiophene carbonyl chloride is reacted with piperidine to form the intermediate 1-(thiophene-2-carbonyl)piperidine.
- Cyclization : This intermediate undergoes cyclization with an appropriate amine to yield the final oxazolidine derivative.
Biological Activity
Research indicates that compounds containing the oxazolidine structure exhibit a range of biological activities including:
Antimicrobial Activity
Studies have shown that derivatives of oxazolidines can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains.
Anticancer Activity
The compound has been assessed for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating caspase pathways, leading to DNA fragmentation and cell death. A notable case study involved testing against colon cancer and leukemia cell lines where it showed preferential lethality compared to normal cells .
The mechanism by which this compound exerts its biological effects typically involves:
- Enzyme Inhibition : The oxazolidine structure allows for interaction with specific enzymes or receptors, potentially inhibiting their activity.
- Cell Signaling Modulation : By binding to molecular targets, the compound may alter signaling pathways associated with cell proliferation and apoptosis.
Case Studies
- Anticancer Evaluation : A study on related compounds showed that derivatives with similar structures had IC50 values significantly lower than reference drugs like irinotecan against human cancer cell lines . This suggests that modifications in the oxazolidine structure can enhance anticancer efficacy.
- Antimicrobial Testing : In vitro assays indicated that compounds based on this structure exhibited strong activity against Gram-positive bacteria, making them promising candidates for further development as antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene-2-carbonyl chloride to a piperidine intermediate followed by oxazolidine-2,4-dione cyclization. Key parameters include solvent choice (e.g., DMF for amide bond formation), temperature control (0–5°C for acid chloride reactions), and stoichiometric ratios to minimize byproducts. Evidence from analogous compounds suggests using catalytic bases like triethylamine to enhance coupling efficiency . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and oxazolidine-dione moieties. For example, the thiophene carbonyl group shows a distinct downfield shift (~165–170 ppm in ¹³C NMR) .
- IR : Strong absorbance near 1750–1780 cm⁻¹ confirms the oxazolidine-2,4-dione carbonyl stretch .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing it from structurally similar byproducts .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : While direct data is limited, analogs with oxazolidine-dione and piperidine groups exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the dione ring. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess stability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying reactive sites. For example, the oxazolidine-dione’s α-carbon is electrophilic, while the thiophene’s sulfur atom may participate in π-stacking interactions. Molecular docking studies can further predict interactions with biological targets (e.g., enzymes) .
Q. How might contradictory biological activity data (e.g., IC₅₀ variability) be resolved across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using:
- Positive controls (e.g., known enzyme inhibitors).
- Dose-response curves (≥10 concentrations, triplicate measurements).
- Orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition). Cross-validate findings with structural analogs to isolate structure-activity relationships .
Q. What strategies optimize the compound’s selectivity for target proteins versus off-target interactions?
- Methodological Answer :
- Fragment-based drug design : Replace the thiophene moiety with bioisosteres (e.g., furan) to reduce off-target binding.
- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target proteins.
- Crystallography : Resolve co-crystal structures with target proteins to guide rational modifications (e.g., piperidine substitution to enhance hydrophobic interactions) .
Data Contradiction Analysis
Q. How can conflicting reports about the compound’s metabolic stability be addressed?
- Methodological Answer :
- In vitro assays : Use liver microsomes (human/rodent) with NADPH cofactors to measure intrinsic clearance.
- Isotope labeling : Track metabolite formation via ¹⁴C-labeled compound in hepatocyte incubations.
- Species comparison : Compare rodent vs. human microsomal data to explain interspecies variability. Adjust experimental parameters (e.g., microsome concentration, incubation time) to align with published protocols .
Experimental Design Considerations
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously/orally to rodents (n=6/group) and collect plasma at 0, 1, 2, 4, 8, 24 h. Analyze via LC-MS/MS for Cmax, Tmax, and AUC.
- Toxicity : Conduct acute toxicity studies (OECD 423) with escalating doses (10–1000 mg/kg). Monitor organ histopathology and serum biomarkers (ALT, creatinine). Use zebrafish embryos for preliminary developmental toxicity screening .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
